SR9009, also known as Stenabolic, is a synthetic ligand that acts as a potent and specific agonist for the nuclear receptors REV-ERBα and REV-ERBβ. [] These receptors are integral components of the circadian clock, a biological system governing the rhythmic regulation of physiological processes. [] As an agonist, SR9009 binds to REV-ERBs, enhancing their activity and thereby influencing various cellular functions. [] Its significant role in scientific research stems from its ability to modulate circadian rhythms and downstream metabolic pathways, making it a valuable tool for investigating diverse biological processes and potential therapeutic targets. []
SR9009 was synthesized in the laboratory of Thomas Burris at St. Louis University, where its pharmacological properties were first characterized. It belongs to a class of compounds known as metabolic modulators, specifically targeting the REV-ERB nuclear receptor family . The compound is often studied in the context of its effects on metabolism and circadian biology, making it a valuable tool for researchers exploring these areas.
The synthesis of SR9009 involves a multi-step process utilizing readily available starting materials. The primary synthetic route includes the reductive amination of 5-nitro-2-thiophenecarboxaldehyde with various amines to form the final product .
The molecular structure of SR9009 is characterized by its lipophilic nature, allowing it to cross cell membranes effectively. The compound's molecular formula is C20H24ClN3O2S, with a molecular weight of approximately 393.93 g/mol.
SR9009 undergoes various metabolic transformations primarily mediated by cytochrome P450 enzymes in the liver. These reactions include:
These reactions yield several metabolites that can influence the pharmacokinetics and pharmacodynamics of SR9009 .
SR9009 exerts its biological effects by binding directly to REV-ERBα and REV-ERBβ receptors, enhancing their repressor activity on target genes involved in metabolic pathways such as lipid metabolism and inflammation .
These properties are crucial for understanding how SR9009 behaves in biological systems and its potential therapeutic applications .
SR9009 has several promising applications in scientific research:
SR9009 (Stenabolic) emerged from pioneering circadian rhythm research at The Scripps Research Institute under Professor Thomas Burris. First described in a landmark 2012 Nature publication, this synthetic compound was developed as part of a strategic effort to pharmacologically target circadian clock components for metabolic regulation [1]. Burris' team designed SR9009 through rational drug design approaches focused on the nuclear receptor REV-ERB, which they identified as a key regulator linking circadian machinery to metabolic pathways. The compound was developed alongside its analog SR9011, with both representing the first-generation synthetic ligands capable of specifically modulating REV-ERB activity [7] [8]. The initial research demonstrated that SR9009 administration reduced obesity in animal models by influencing lipid and glucose metabolism, establishing its potential as a metabolic modulator [1]. This discovery marked a significant advancement in the field of chronopharmacology, providing researchers with a tool to dissect the complex relationships between circadian rhythms and physiological processes.
SR9009 (chemical name: ethyl 3-(((4-chlorobenzyl)((5-nitrothiophen-2-yl)methyl)amino)methyl)pyrrolidine-1-carboxylate) is a small molecule with the molecular formula C₂₀H₂₄ClN₃O₄S and a molecular weight of 437.94 g/mol [10]. Its structure features a pyrrolidine carboxylic acid core with substituted aromatic moieties that facilitate target binding: a 4-chlorophenyl group and a 5-nitrothiophene group connected via an amino-methyl linkage. These structural elements enable its function as a REV-ERB agonist [9].
Table 1: Chemical Properties of SR9009
Property | Specification |
---|---|
Chemical Formula | C₂₀H₂₄ClN₃O₄S |
Molecular Weight | 437.94 g/mol |
CAS Number | 1379686-30-2 |
Solubility | Soluble in DMSO and ethanol |
Purity (Research Grade) | >98% |
Storage Conditions | -20°C for long-term stability |
Pharmacokinetically, SR9009 exhibits characteristics that pose challenges for therapeutic development. The compound demonstrates poor oral bioavailability and rapid metabolism in vivo, limiting its systemic exposure and tissue distribution [3]. While exact human pharmacokinetic parameters remain uncharacterized due to its research-grade status, animal studies indicate a short half-life that necessitates frequent administration to maintain therapeutic effects. These pharmacokinetic limitations have confined SR9009 primarily to preclinical research applications where controlled administration methods (e.g., intraperitoneal injection) can be employed to bypass absorption barriers [6].
SR9009 functions as a synthetic agonist for REV-ERB nuclear receptors, specifically targeting both REV-ERBα (NR1D1) and REV-ERBβ (NR1D2) isoforms. Quantitative binding assays demonstrate its inhibitory concentration (IC₅₀) values of 670 nM for REV-ERBα and 800 nM for REV-ERBβ, indicating moderate but pharmacologically relevant affinity [10] [8]. As an agonist, SR9009 enhances the constitutive repressive activity of REV-ERB receptors, which function as transcriptional repressors within the core circadian clock machinery [1] [3].
The binding dynamics involve SR9009 interacting with the ligand-binding domain of REV-ERB proteins, stabilizing their interaction with nuclear receptor co-repressor 1 (NCOR1) and histone deacetylase 3 (HDAC3) complexes. This stabilization enhances their repressive function on target genes [3] [9]. Transcriptional regulation occurs through REV-ERB binding to specific DNA response elements—RevRE (RORE) motifs—within promoter regions of clock-controlled genes. SR9009-mediated activation amplifies repression of genes involved in metabolic processes, inflammation, and cellular proliferation [3].
Notably, emerging evidence suggests SR9009 may exert some REV-ERB-independent effects. A 2019 study demonstrated that SR9009 affects cell proliferation and metabolism in REV-ERBα/β double-knockout models, indicating potential off-target activities or alternative mechanisms [6] [8]. These findings highlight the complexity of SR9009's pharmacological actions beyond its canonical REV-ERB agonism.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7